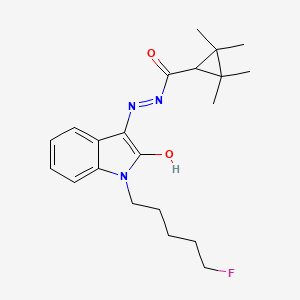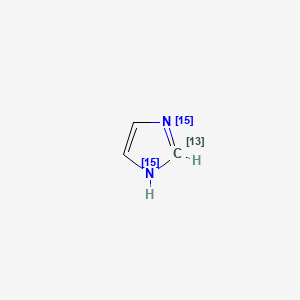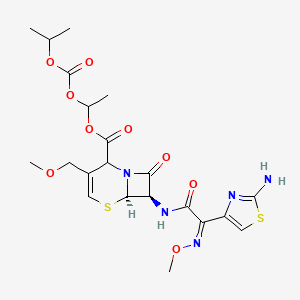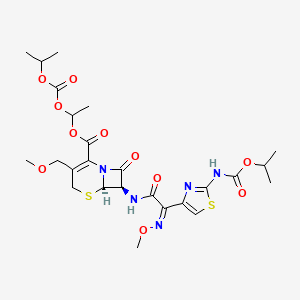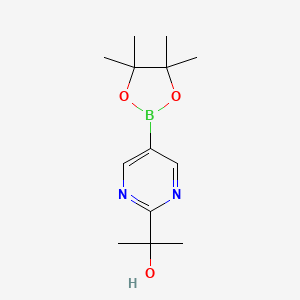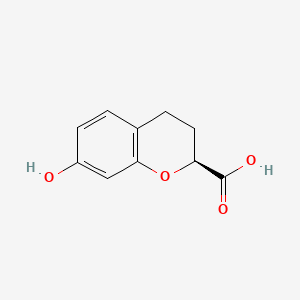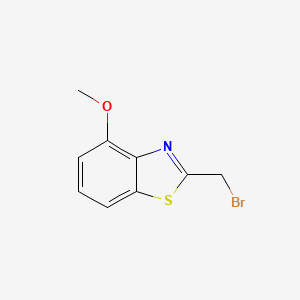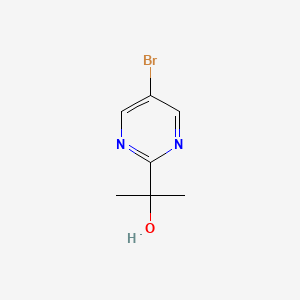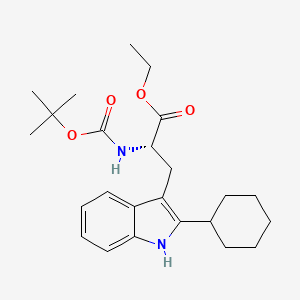
3-(S)-Hydroxypyrrolidinylavanafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that is commonly used in scientific research. It is a derivative of avanafil, a medication used to treat erectile dysfunction. The compound has been found to have potential applications in various fields of research, including drug development and neuroscience.
Wissenschaftliche Forschungsanwendungen
3-(S)-Hydroxypyrrolidinylavanafil has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug development. The compound has been found to have potent inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme that is involved in the regulation of blood flow. This makes it a potential candidate for the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Another area of research where 3-(S)-Hydroxypyrrolidinylavanafil has shown promise is in neuroscience. The compound has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. The compound works by inhibiting the activity of PDE5, which in turn leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of the smooth muscles in the blood vessels, leading to increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(S)-Hydroxypyrrolidinylavanafil are similar to those of avanafil. The compound has been found to have potent inhibitory effects on PDE5, leading to increased levels of cGMP and relaxation of the smooth muscles in the blood vessels. This results in increased blood flow, which can have beneficial effects in the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its potent inhibitory effects on PDE5. This makes it a useful tool for studying the role of PDE5 in various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high doses of the compound can cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for research on 3-(S)-Hydroxypyrrolidinylavanafil. One area of research is in the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease. The compound's potent inhibitory effects on PDE5 make it a promising candidate for drug development.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of these conditions.
In conclusion, 3-(S)-Hydroxypyrrolidinylavanafil is a promising compound with a wide range of potential applications in scientific research. Its potent inhibitory effects on PDE5 make it a potential candidate for the development of new drugs for the treatment of various conditions. Its neuroprotective effects also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the compound's potential and limitations.
Synthesemethoden
The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil involves the reaction of avanafil with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using chromatography techniques to obtain pure 3-(S)-Hydroxypyrrolidinylavanafil.
Eigenschaften
CAS-Nummer |
330785-58-5 |
|---|---|
Produktname |
3-(S)-Hydroxypyrrolidinylavanafil |
Molekularformel |
C23H26ClN7O4 |
Molekulargewicht |
499.956 |
IUPAC-Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1 |
InChI-Schlüssel |
VCNDLBXEFZQPDC-MSOLQXFVSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl |
Synonyme |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




